Ethanesulfonyl chloride

描述

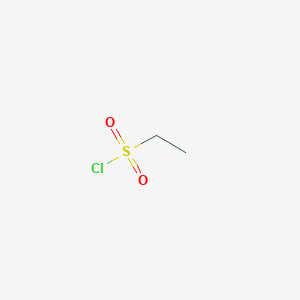

Ethanesulfonyl chloride (C₂H₅ClO₂S; CAS 594-44-5) is an organosulfur compound characterized by an ethyl group bonded to a sulfonyl chloride functional group. It is a colorless to pale yellow liquid with a molecular weight of 128.578 g/mol and a density of approximately 1.36 g/cm³ (estimated) . The compound is highly reactive toward nucleophiles, such as water, alcohols, and amines, and is commonly used in organic synthesis to introduce sulfonate groups or generate sulfonamides . Industrially, it is synthesized via chlorination of ethyl mercaptan under controlled conditions, yielding up to 98% purity .

属性

IUPAC Name |

ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2S/c1-2-6(3,4)5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYHCSODNHYDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060486 | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |

| Record name | Ethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

177.5 °C | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon disulfide, Slightly soluble (decomposes) in water and alcohol; very soluble in ether and dichloromethane. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.29 [mmHg] | |

| Record name | Ethanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oil, Pale yellow | |

CAS No. |

594-44-5 | |

| Record name | Ethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B56ZOC898A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Two-Step Oxidation via Disulfides

Ethanesulfonyl chloride can be synthesized via oxidative chlorination of ethanethiol through a disulfide intermediate. The process involves:

-

Oxidation to diethyl disulfide :

-

Chlorinolysis with Cl₂ :

This method, though reliable, suffers from lower atom economy due to iodine usage and multi-step purification.

Nitric Acid-Assisted Oxidation

A less common route employs nitric acid (HNO₃) as an oxidizing agent in combination with HCl. A procedure from the RSC manuscript describes treating ethanethiol with 7.5 M hydrochloric acid and CH₂Cl₂ at -10°C, followed by extraction and recrystallization from hexanes/THF. While yielding high-purity product, the method’s reliance on cryogenic conditions (-78°C) complicates large-scale implementation.

Specialized Methods for Deuterated Analogs

Synthesis of [2H₅]this compound

Deuterated this compound is critical for isotopic labeling studies. Park et al.’s method involves [2H₅]ethanethiol chlorination with SO₂Cl₂ in acetonitrile at 0°C. Key modifications include:

Despite the high cost of deuterated reagents, this route remains indispensable for pharmacokinetic studies requiring isotopologues.

Comparative Analysis of Preparation Methods

Key Observations :

-

Chlorine gas-based methods offer superior yields (87–97%) and scalability but require precise temperature control.

-

Sulfuryl chloride routes are simpler but less efficient (46% yield), making them preferable for small-scale deuterated synthesis.

-

Oxidative methods (e.g., HNO₃/HCl) balance yield and purity but demand cryogenic conditions.

Industrial-Scale Considerations

科学研究应用

Organic Synthesis

Ethanesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a sulfonylating agent, facilitating the introduction of sulfonyl groups into organic molecules. This characteristic makes it valuable in the synthesis of various compounds, including sulfonamides and sulfonyl-substituted imides.

Key Reactions:

- Sulfonamide Synthesis: ESC is employed to convert amines into sulfonamides, which are important in medicinal chemistry for developing antibacterial agents.

- Protecting Groups: It can act as a protecting group for alcohols and amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups .

Pharmaceutical Applications

This compound plays a significant role in the pharmaceutical industry. Its ability to introduce sulfonyl groups is crucial for synthesizing active pharmaceutical ingredients (APIs).

Case Studies:

- Synthesis of Antimicrobial Agents: A study demonstrated the use of ESC in synthesizing novel sulfonamide derivatives that exhibit antimicrobial properties. These compounds showed enhanced activity against resistant strains of bacteria, highlighting the importance of ESC in developing new therapeutics .

- Drug Development: ESC has been used in the development of lithium salts that are non-fluorinated and have potential applications in battery technology, showcasing its versatility beyond traditional pharmaceutical uses .

Material Science

In material science, ethane sulfonyl chloride is explored for its potential applications in creating advanced materials. Its reactivity allows it to be incorporated into polymers and other materials to enhance their properties.

Applications:

- Polymer Modification: ESC can be used to modify polymer structures, improving their thermal stability and mechanical properties. This modification is particularly relevant in developing materials for electronics and coatings .

- Nanotechnology: Research indicates that ESC can serve as a precursor for synthesizing nanomaterials with specific functionalities, expanding its application scope into nanotechnology .

作用机制

The mechanism of action of ethanesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles such as amines, alcohols, and water to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. The molecular targets include the nucleophilic sites on these molecules, leading to the formation of new covalent bonds .

相似化合物的比较

Comparison with Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

- Structure and Properties :

- Applications :

- Safety: No established occupational exposure limits; decomposes in water to release toxic gases (HCl, SOₓ) .

2-Chlorothis compound (C₂H₄Cl₂O₂S)

- Structure and Properties :

- Hazards :

- Applications: Limited data, but structurally modified derivatives are used in specialized syntheses .

Prop-2-ene-1-sulfonyl Chloride (Allyl Sulfonyl Chloride)

- Structure and Properties :

- Reactivity :

1-Propanesulfonyl Chloride and 1-Butanesulfonyl Chloride

- Structure and Properties :

- Longer alkyl chains increase molecular weight and steric hindrance.

- Reactivity :

Comparative Data Table

Key Research Findings

Reactivity Trends : this compound exhibits intermediate reactivity between mthis compound (more reactive) and longer-chain analogs (less reactive) due to steric and electronic effects .

Synthetic Utility : this compound derivatives, such as 2-(4-methylpiperazin-1-yl)this compound, are used in drug discovery as amine-protecting groups .

Safety Profiles : Unlike acetyl chloride (CAS 75-36-5), which is highly volatile and fuming, this compound requires controlled handling due to its corrosive nature but lacks established exposure limits .

生物活性

Ethanesulfonyl chloride, also known as 2-chlorothis compound, is an organosulfur compound that has garnered attention for its synthesis and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and implications in medicinal chemistry.

This compound is a colorless to pale yellow liquid with a molecular formula of C₂H₅ClO₂S. It is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Synthesis Routes

The synthesis of this compound typically involves the reaction of ethanesulfonic acid with thionyl chloride or phosphorus pentachloride. Recent studies have also explored alternative synthetic pathways that incorporate deuterium labeling for pharmacokinetic studies, particularly in the context of drug development for conditions like rheumatoid arthritis and COVID-19 .

Pharmacological Applications

This compound serves as a precursor in the synthesis of various biologically active compounds. One notable application is in the preparation of baricitinib, a drug used to treat rheumatoid arthritis and recently investigated for its efficacy against COVID-19. The incorporation of deuterium into this compound has been shown to facilitate the production of deuterated baricitinib, which may enhance its metabolic profiling and therapeutic effectiveness .

Toxicological Profile

While this compound is useful in synthetic chemistry, it poses several health risks. Acute exposure can lead to severe irritation and burns upon contact with skin or eyes, as well as respiratory issues if inhaled . Chronic exposure effects remain largely untested; however, it is not classified as a carcinogen based on current data .

Case Study: Synthesis of Deuterated Baricitinib

In a recent study, researchers successfully synthesized [2H5]baricitinib using [2H5]this compound as a key intermediate. The study detailed two synthetic routes that yielded [2H5]this compound with varying efficiencies (31% from bromoethane and 46% from ethanethiol). This approach not only provides a pathway for drug development but also highlights the compound's role in enhancing the understanding of pharmacokinetics in drug metabolism .

Mechanistic Studies

Mechanistic studies have shown that this compound can undergo nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives. For example, reactions involving 2-chlorothis compound with amines have been investigated to understand the formation pathways and reactivity profiles of sulfonamides .

Summary Table: Key Properties and Applications

| Property/Aspect | Details |

|---|---|

| Chemical Formula | C₂H₅ClO₂S |

| Physical State | Colorless to pale yellow liquid |

| Primary Uses | Synthesis of sulfonamides, baricitinib |

| Health Hazards | Skin/eye irritation, respiratory issues |

| Acute Effects | Severe burns, irritation |

| Chronic Effects | Not tested for carcinogenicity |

化学反应分析

Amines

Ethanesulfonyl chloride reacts with primary amines (e.g., octadecylamine) in the presence of triethylamine to form sulfonamides. This proceeds via nucleophilic substitution at the sulfur atom :

textC₂H₅SO₂Cl + RNH₂ → C₂H₅SO₂NHR + HCl

Mechanistic Pathway:

-

Deprotonation of the amine by triethylamine.

-

Attack of the amine on the electrophilic sulfur center.

Alcohols

Reaction with ethanol in benzene containing triethylamine produces ethyl ethenesulfonate. Deuterium-labeling studies indicate a sulfene intermediate ([CH₂=C=SO₂]) forms during this process :

textC₂H₅SO₂Cl + EtOH → CH₂=CHSO₃Et + HCl

Key Observation:

-

No deuterium incorporation occurs in the product, confirming an elimination-addition mechanism rather than direct substitution .

Elimination Reactions

Under basic conditions, this compound undergoes elimination to form ethenesulfonyl chloride (CH₂=CHSO₂Cl). This reaction competes with sulfene formation but is thermodynamically favored :

textC₂H₅SO₂Cl + Base → CH₂=CHSO₂Cl + Base·HCl

Competing Pathways:

| Intermediate | Product | Conditions |

|---|---|---|

| [ClCH₂CH=SO₂] (sulfene) | Ethenesulfonyl chloride | Low temperature, weak base |

| [CH₂=C=SO₂] | Sulfene derivatives | Strong base, high temperature |

Acid-Base Behavior

This compound acts as a strong acid (pKa ≈ -1.5) in aqueous solutions, readily donating protons to form the corresponding sulfonate anion:

textC₂H₅SO₂Cl + H₂O → C₂H₅SO₃H + HCl

Applications:

常见问题

Q. What safety protocols are essential when handling ethanesulfonyl chloride in laboratory settings?

this compound is highly reactive and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers .

- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to prevent inhalation exposure .

- Emergency Preparedness: Ensure immediate access to eyewash stations and safety showers. Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water due to violent decomposition .

Q. How should this compound be stored to maintain stability?

- Moisture Control: Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Decomposition occurs rapidly in humid environments .

- Temperature: Keep at 2–8°C in a cool, well-ventilated area away from heat sources .

- Incompatibilities: Isolate from oxidizing agents (e.g., peroxides) and strong bases to avoid exothermic reactions .

Q. What analytical methods are used to characterize this compound?

- Spectroscopy: Confirm structure via H/C NMR (e.g., δ~3.3 ppm for CHSOCl) and FT-IR (S=O stretch at ~1350 cm, S-Cl at ~550 cm) .

- Purity Assessment: Use gas chromatography (GC) or HPLC with UV detection to quantify residual reactants or decomposition products (e.g., HCl) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

this compound acts as an electrophile in sulfonylation reactions. Methodological approaches include:

- Kinetic Studies: Monitor reaction rates under varying conditions (solvent polarity, temperature) to infer mechanisms (e.g., SN2 vs. SN1) .

- Isolation of Intermediates: Trap intermediates (e.g., sulfonate esters) using low-temperature techniques or stabilizing agents .

- Computational Modeling: Apply density functional theory (DFT) to simulate transition states and compare with experimental data .

Q. How can contradictory data on this compound’s stability in polar solvents be resolved?

- Controlled Replication: Repeat experiments under strictly anhydrous conditions to isolate solvent effects .

- Advanced Monitoring: Use in situ Raman spectroscopy or mass spectrometry to detect transient intermediates or decomposition products (e.g., SO) .

- Meta-Analysis: Cross-reference studies for methodological flaws, such as inadequate purity controls or moisture exposure .

Q. What experimental designs are recommended for studying thermal decomposition pathways?

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds (e.g., >110°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts (e.g., HCl, SO) generated during pyrolysis .

- Isothermal Stability Studies: Incubate samples at fixed temperatures to quantify degradation kinetics and activation energy .

Data Gaps and Emerging Research Directions

- Chronic Toxicity: No long-term studies exist. Researchers should design in vitro assays (e.g., Ames test) to assess mutagenicity and collaborate with toxicology labs for in vivo validation .

- Green Synthesis: Explore catalytic methods (e.g., ionic liquids) to reduce hazardous waste in sulfonylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。